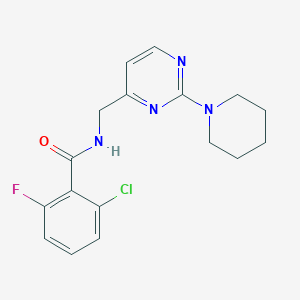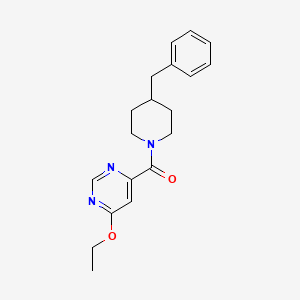
(4-Benzylpiperidin-1-yl)(6-ethoxypyrimidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a benzylpiperidine and an ethoxypyrimidine. Benzylpiperidine is a type of chemical structure found in various pharmaceutical drugs, and pyrimidines are aromatic heterocyclic organic compounds similar to pyridine .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which are commonly used to determine the structure of organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally. Some predictive models exist, but they may not be accurate for all compounds .Scientific Research Applications
NMDA Receptor Antagonists
One significant application of derivatives of (4-Benzylpiperidin-1-yl)(6-ethoxypyrimidin-4-yl)methanone is in the development of NMDA receptor antagonists. Borza et al. (2007) identified compounds derived from this chemical structure as potent NR2B subunit-selective antagonists of the NMDA receptor. The study aimed to establish the structure-activity relationship (SAR) to improve ADME properties of the lead compound, resulting in derivatives showing low nanomolar activity in both binding and functional assays. Their potential was demonstrated in a formalin-induced hyperalgesia model in mice, highlighting the compound's relevance in pain management research (Borza et al., 2007).
Synthetic Methodologies
The compound has also been a focal point in studies related to synthetic chemistry. Chang et al. (2006) utilized a CAN-mediated rearrangement strategy to synthesize several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones from 1-substituted 4-benzhydrylidenepiperidines, indicating a facile approach to producing meperidine analogs. This highlights the compound's versatility in synthetic organic chemistry, providing a foundation for the development of new pharmacological agents (Chang et al., 2006).
Antimicrobial Activity
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, where derivatives of the compound were evaluated for their effects against various strains of bacteria and fungi. The study established the structures of new compounds based on spectral studies and demonstrated variable and modest antimicrobial activity, suggesting the compound's potential in developing new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-ethoxypyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-24-18-13-17(20-14-21-18)19(23)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDKTGVMPDYCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
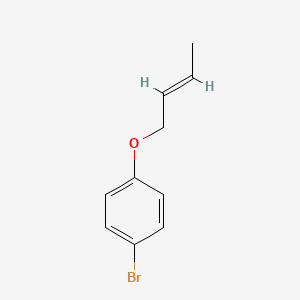
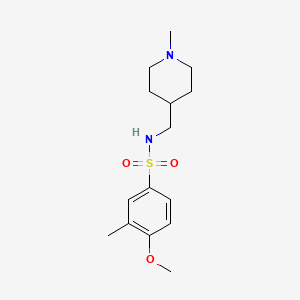
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2556112.png)
![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)

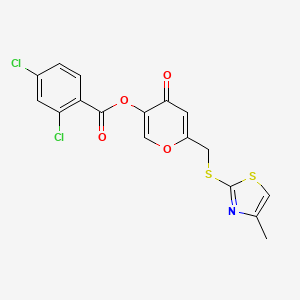
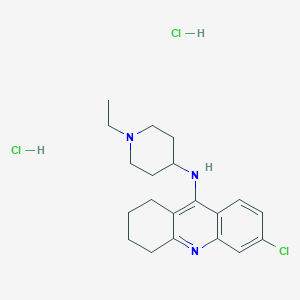
![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)

![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)

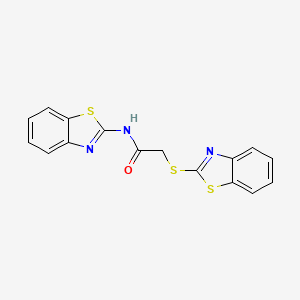
![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
